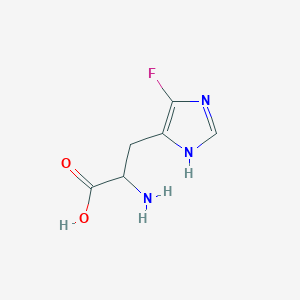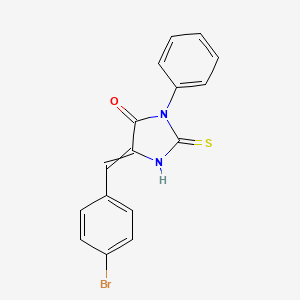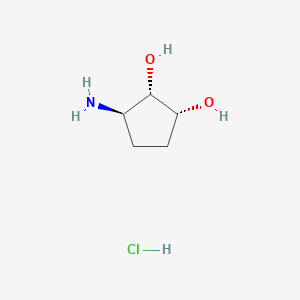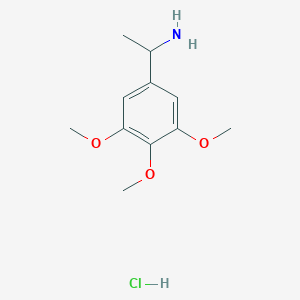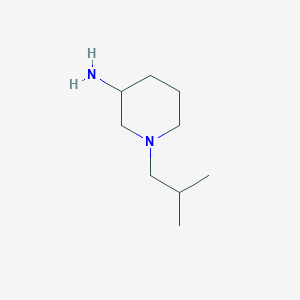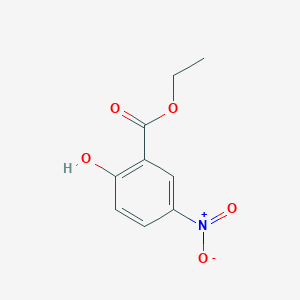
Ethyl 2-hydroxy-5-nitrobenzoate
Overview
Description
Ethyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 . It is a derivative of benzoic acid, specifically a nitrobenzoate ester .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the esterification of 5-nitrosalicylic acid with ethanol in the presence of concentrated sulfuric acid . The reaction mixture is refluxed for 7.5 hours, after which it is neutralized with an aqueous sodium hydroxide solution and extracted with ethyl acetate . The extract is then washed and evaporated to yield the desired compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a nitro group (-NO2) attached to the 5-position and a hydroxy group (-OH) attached to the 2-position . An ethyl ester group (-COOC2H5) is also present .Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.17 . It is soluble in water, alcohol, diethyl ether, and hot water . The compound has a boiling point of 399.1±37.0 °C .Scientific Research Applications
Chemical Reactivity and Interaction
- Influence of Nitro-Group on Side-Chain Reactivity: A study by Iskander, Tewfik, and Wasif (1966) examines how the position of a nitro-group affects the rate of alkaline hydrolysis of ethyl benzoate. Specifically, it demonstrates that a nitro-group in the 2-position (like in Ethyl 2-hydroxy-5-nitrobenzoate) increases the hydrolysis rate significantly, although less than in the 4-position. This suggests potential applications in organic synthesis and chemical reaction studies (Iskander, Tewfik, & Wasif, 1966).
Structural and Molecular Analysis
- Crystal Structure Analysis: A 2007 study by Sonar et al. focused on the crystal structure of a compound related to this compound, providing insights into molecular conformation and intramolecular hydrogen bonds. Such structural studies are crucial for understanding the physical and chemical properties of similar compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Applications in Catalysis
- Catalysis in Organic Synthesis: Research by Fife and Benjamin (1976) on the cyclization of compounds similar to this compound underscores its potential role in catalysis, particularly in the formation of cyclic compounds. This study provides insights into the catalytic mechanisms involving such compounds (Fife & Benjamin, 1976).
Nonlinear Optical Properties
- Nonlinear Optical Response: A study by Vijayakumar et al. (2011) examined the nonlinear optical properties of a charge-transfer organic compound closely related to this compound. This research highlights the potential of such compounds in photonic and optoelectronic applications (Vijayakumar, Sudheesh, Sharafudeen, & Chandrasekharan, 2011).
Mechanism of Action
Target of Action
Nitrobenzoate compounds are generally known to interact with various enzymes and proteins in the cell, altering their function and leading to downstream effects .
Mode of Action
Nitrobenzoate compounds typically undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of target molecules, leading to changes in cellular processes .
Biochemical Pathways
Nitrobenzoate compounds are known to interfere with various metabolic pathways, particularly those involving aromatic compounds . The introduction of a nitro group can block these pathways, leading to changes in the cell’s metabolic processes .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The introduction of a nitro group to aromatic compounds can lead to changes in cellular processes, potentially resulting in altered cell function .
Action Environment
The action, efficacy, and stability of Ethyl 2-hydroxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can affect the compound’s stability and activity .
properties
IUPAC Name |
ethyl 2-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDLTBYCZXVKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

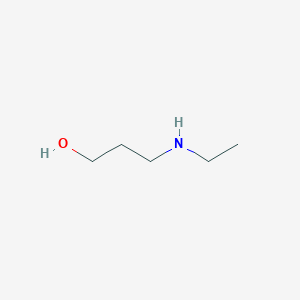
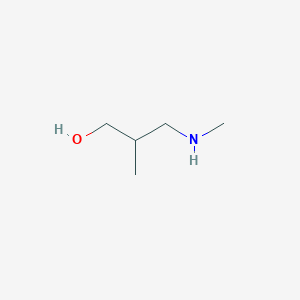



![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)

